1-(2-Aminophenyl)piperidine-2,6-dione
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Overview
Description
1-(2-Aminophenyl)piperidine-2,6-dione is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine-2,6-dione core and an aminophenyl group. It is often used as a building block in the synthesis of various pharmaceuticals and has shown potential in targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)piperidine-2,6-dione typically involves the reaction of acetates and acrylamides using potassium tert-butoxide as a promoter. This process includes Michael addition and intramolecular nucleophilic substitution . The reaction conditions are generally mild, and the process can be performed under solvent-free conditions, making it an efficient and environmentally friendly method.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the same synthetic routes. The process is robust and can be performed on a kilo-scale, providing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine-2,6-dione core.
Substitution: The aminophenyl group can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
1-(2-Aminophenyl)piperidine-2,6-dione has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)piperidine-2,6-dione involves its role as a Cereblon ligand. This compound binds to the Cereblon protein, which is part of the E3 ubiquitin ligase complex. By binding to Cereblon, it facilitates the targeted degradation of specific proteins, making it a valuable tool in the development of PROTACs .
Comparison with Similar Compounds
1-(2-Aminophenyl)piperidine-2,6-dione can be compared to other similar compounds, such as:
Thalidomide: Both compounds share a piperidine-2,6-dione core but differ in their functional groups.
Lenalidomide: Similar to thalidomide, lenalidomide has a piperidine-2,6-dione core and is used in targeted protein degradation.
Pomalidomide: Another compound with a similar core structure, used in the treatment of multiple myeloma.
These compounds highlight the versatility and importance of the piperidine-2,6-dione core in pharmaceutical research and development.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(2-aminophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H12N2O2/c12-8-4-1-2-5-9(8)13-10(14)6-3-7-11(13)15/h1-2,4-5H,3,6-7,12H2 |
InChI Key |
HEDZIWYAFMLYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC=C2N |
Origin of Product |
United States |
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